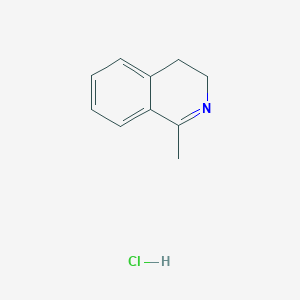

1-methyl-3,4-dihydroisoquinoline Hydrochloride

Description

Properties

IUPAC Name |

1-methyl-3,4-dihydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUZPOADJHTSNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=CC=CC=C12.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-methyl-3,4-dihydroisoquinoline Hydrochloride basic properties

Topic: 1-Methyl-3,4-dihydroisoquinoline Hydrochloride: Chemical Properties, Synthesis, and Applications Content Type: Technical Monograph Audience: Research Chemists, Medicinal Scientists, and Process Development Engineers

Executive Summary

1-Methyl-3,4-dihydroisoquinoline Hydrochloride (1-Me-DHIQ[1][2]·HCl) is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Structurally characterized by a partially hydrogenated isoquinoline core with a methyl substitution at the C1 position, it serves as the immediate precursor to 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) , an endogenous amine with significant neuroprotective properties.

Unlike its neurotoxic structural analogs (e.g., MPTP or salsolinol), the 1-Me-DHIQ/1-MeTIQ system is investigated for its potential to scavenge free radicals and inhibit monoamine oxidase (MAO). This guide provides a rigorous technical analysis of its physicochemical profile, Bischler-Napieralski synthesis, downstream reactivity, and biological implications.

Physicochemical Characterization

The hydrochloride salt offers enhanced stability compared to the hygroscopic and oxidation-prone free base. Researchers should prioritize the salt form for storage and quantitative applications.

Table 1: Core Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-Methyl-3,4-dihydroisoquinoline hydrochloride |

| CAS Number | 26210-39-9 (HCl Salt); 2412-58-0 (Free Base) |

| Molecular Formula | C₁₀H₁₂ClN |

| Molecular Weight | 181.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in ether |

| Melting Point | 189–191 °C (Literature range for HCl salt) |

| Key Functional Group | Cyclic Imine (C=N) at C1-N2 |

| Stability | Hygroscopic; store under inert atmosphere (Ar/N₂) |

Synthesis: The Bischler-Napieralski Cyclization

The industrial and laboratory standard for synthesizing 1-Me-DHIQ is the Bischler-Napieralski reaction . This pathway involves the cyclodehydration of N-phenethylacetamide using a phosphorylating agent to induce intramolecular electrophilic aromatic substitution.

Mechanistic Pathway

The reaction proceeds via the activation of the amide oxygen, forming a reactive imidoyl intermediate (chloro-imidate or phosphate), which undergoes ring closure onto the electron-rich phenyl ring.

Figure 1: Mechanistic flow of the Bischler-Napieralski synthesis targeting the dihydroisoquinoline core.

Optimized Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive reagents.

-

Reagent Preparation: In a flame-dried round-bottom flask, dissolve N-phenethylacetamide (1.0 equiv) in anhydrous toluene (0.5 M concentration).

-

Activation: Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise at room temperature under nitrogen.

-

Cyclization: Heat the mixture to reflux (110 °C) for 2–4 hours. Monitor consumption of the amide by TLC (SiO₂; EtOAc/Hexane). The solution typically turns yellow/orange.

-

Workup (Critical Step):

-

Cool to room temperature.

-

Slowly pour the reaction mixture into ice-water to hydrolyze excess POCl₃ (Caution: Exothermic).

-

Basify the aqueous layer to pH > 10 using 20% NaOH solution.

-

Extract the free base with Dichloromethane (DCM) (3x).

-

-

Salt Formation:

-

Dry combined organics over Na₂SO₄ and concentrate in vacuo.

-

Redissolve the resulting oil in anhydrous diethyl ether.

-

Bubble dry HCl gas through the solution or add 2M HCl in ether dropwise.

-

Collect the precipitating white hydrochloride salt via filtration.

-

Reactivity & Derivatization

The C1=N double bond is the focal point of 1-Me-DHIQ reactivity, acting as an electrophilic center susceptible to nucleophilic attack and reduction.

Reduction to 1,2,3,4-Tetrahydroisoquinolines (THIQs)

The most common application is the reduction to 1-MeTIQ .

-

Reagents: Sodium Borohydride (NaBH₄) in Methanol (0 °C to RT).

-

Outcome: Quantitative conversion to the secondary amine.

-

Stereochemistry: Standard reduction yields a racemate. Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ru-catalysts can yield enantiopure (R)- or (S)-1-MeTIQ with >95% ee.

Oxidation to Isoquinolines[6]

-

Reagents: Pd/C at high temperature (dehydrogenation) or MnO₂.

-

Outcome: Formation of the fully aromatic 1-methylisoquinoline.

Figure 2: Divergent reactivity profile of the dihydroisoquinoline scaffold.

Biological Relevance

While 1-Me-DHIQ is primarily an intermediate, its physiological relevance lies in its metabolic relationship with tetrahydroisoquinolines.

-

Endogenous Neuroprotection: The reduced form, 1-MeTIQ, is an endogenous amine found in the mammalian brain. Unlike the structurally related neurotoxin MPTP (which causes Parkinsonism), 1-MeTIQ has been shown to prevent neurotoxicity induced by glutamate and oxidative stress.

-

Mechanism: It acts as a reversible inhibitor of Monoamine Oxidase (MAO) and a free radical scavenger.

-

Research Implication: 1-Me-DHIQ is often used as a standard to study the oxidation/reduction cycles of isoquinolines in neurodegenerative disease models.

Handling and Safety

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Hygroscopic. Store in a desiccator or under inert gas at 2–8 °C.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Organic Syntheses. "1-Methylisoquinoline." Org.[3][4][5] Synth.1977 , 56, 19. (Describes the Bischler-Napieralski synthesis and subsequent dehydrogenation). Link

-

BenchChem. "The Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Guide." BenchChem Technical Library. (Detailed mechanistic overview). Link

-

PubChem. "1-Methyl-3,4-dihydroisoquinoline Compound Summary." National Library of Medicine. (Physicochemical data and toxicity classes). Link

-

Antkiewicz-Michaluk, L. et al. "Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds." Neurotoxicity Research. 2003 .[6] (Biological activity of the reduced derivative). Link

-

ChemicalBook. "1-Methyl-3,4-dihydroisoquinoline hydrochloride Product Properties." (Melting point and solubility data). Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1-METHYL-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. 1-Methyl-3,4-dihydroisoquinoline | C10H11N | CID 231502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

1-methyl-3,4-dihydroisoquinoline Hydrochloride chemical structure and nomenclature

Structure, Nomenclature, and Synthetic Applications in Neurobiology

Executive Summary

This technical guide provides a comprehensive analysis of 1-methyl-3,4-dihydroisoquinoline hydrochloride (1-MeDIQ·HCl), a pivotal heterocyclic intermediate in medicinal chemistry. Unlike its fully reduced counterpart (1-methyl-1,2,3,4-tetrahydroisoquinoline), 1-MeDIQ possesses a reactive imine functionality (

Part 1: Structural Anatomy & Nomenclature

Chemical Identity[1][2][3][4]

-

IUPAC Name: 1-Methyl-3,4-dihydroisoquinoline hydrochloride[1]

-

CAS Number (Free Base): 2412-58-0[4]

-

Molecular Formula:

-

Molecular Weight: 181.66 g/mol (Salt); 145.20 g/mol (Base)

Structural Analysis

The core structure consists of a benzene ring fused to a partially saturated pyridine ring. The "3,4-dihydro" designation indicates saturation at carbons 3 and 4, leaving a double bond between C1 and N2.

In the hydrochloride salt form, the nitrogen atom is protonated, converting the imine (

| Feature | Description | Chemical Consequence |

| C1=N2 Bond | Imine (Schiff base) | Susceptible to hydrolysis and reduction; thermodynamically less stable than the tetrahydro- form. |

| C3-C4 Bond | Saturated ( | Induces a "puckered" half-chair conformation in the heterocyclic ring. |

| N-Protonation | Hydrochloride salt | Enhances water solubility and stability against oxidative degradation compared to the free base. |

Part 2: Validated Synthetic Protocol (Bischler-Napieralski)

The gold standard for synthesizing 1-MeDIQ is the Bischler-Napieralski cyclization . This reaction involves the intramolecular electrophilic aromatic substitution of an

Reaction Mechanism & Workflow

The synthesis proceeds via the dehydration of

Figure 1: Step-wise mechanism of the Bischler-Napieralski synthesis converting an acyclic amide to the dihydroisoquinoline salt.

Experimental Protocol

Safety Note: Phosphorus oxychloride (

Reagents:

- -Phenethylacetamide (1.0 eq)

-

Phosphorus oxychloride (

) (3.0 eq) -

Acetonitrile (Dry solvent)

-

Anhydrous Diethyl Ether (

) -

HCl gas or 2M HCl in ether

Step-by-Step Methodology:

-

Activation: Dissolve

-phenethylacetamide (10 mmol) in dry acetonitrile (20 mL) under an argon atmosphere. -

Dehydration: Add

(30 mmol) dropwise at 0°C. Once added, heat the reaction mixture to reflux (80-90°C) for 2–4 hours. Monitor via TLC (disappearance of amide). -

Quenching: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess

. Carefully pour the residue into ice-water (exothermic!). -

Basification: Adjust the aqueous layer to pH ~10 using 20% NaOH solution. Extract with Dichloromethane (DCM) (

mL). -

Salt Formation: Dry the combined organic layers over

and evaporate the solvent to yield the crude oil (Free Base). Dissolve the oil in a minimum amount of anhydrous ethanol or acetone. Add HCl (in diethyl ether) dropwise until precipitation is complete. -

Purification: Recrystallize the solid from Ethanol/Ether to yield hygroscopic white/yellowish crystals.

Part 3: Biological Interface & Reactivity

1-MeDIQ sits at a critical metabolic junction. In neurobiology, it is often studied in the context of Parkinson's disease due to its structural similarity to MPTP metabolites.

The Redox Shuttle

1-MeDIQ is an intermediate state. It can be:

-

Oxidized to the fully aromatic N-methylisoquinolinium ion (

), a potent neurotoxin (similar to -

Reduced to 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), a neuroprotective endogenous amine.

This "redox shuttle" determines whether the molecule acts as a toxin or a protectant.

Figure 2: The metabolic redox shuttle. 1-MeDIQ is the unstable intermediate between the neuroprotective tetrahydro- form and the toxic quaternary salt.

Reactivity Profile

-

Nucleophilic Attack: The C1 position in 1-MeDIQ is highly electrophilic. Grignard reagents or organolithiums will attack here to form 1,1-disubstituted tetrahydroisoquinolines.

-

Enzymatic Inhibition: 1-MeDIQ acts as a reversible inhibitor of Monoamine Oxidase (MAO), competing with dopamine, which suggests a neuromodulatory role [1].

Part 4: Analytical Characterization

To validate the synthesis of the hydrochloride salt, the following analytical signatures should be observed.

Proton NMR ( -NMR, 300 MHz, )

The salt formation causes a downfield shift compared to the free base due to the positive charge on the nitrogen.

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Ar-H | 7.40 – 7.80 | Multiplet | 4H | Benzene Ring Protons |

| C3-H | 3.85 – 3.95 | Triplet | 2H | |

| C4-H | 3.10 – 3.20 | Triplet | 2H | |

| C1-Me | 2.65 – 2.75 | Singlet | 3H | Methyl group attached to Imine |

Note: In the free base, the methyl singlet typically appears upfield around 2.3–2.4 ppm. The shift to ~2.7 ppm confirms the cationic iminium species.

Mass Spectrometry (ESI-MS)

-

Parent Ion (

): m/z 146.2 (Calculated for -

Fragmentation: Loss of methyl group or retro-Diels-Alder fragmentation may be observed depending on ionization energy.

References

-

Antkiewicz-Michaluk, L., et al. (2003). "Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds."[6] Neurotoxicity Research.

-

Larsen, R. D., et al. (1991).[7] "A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines." Journal of Organic Chemistry.

-

BenchChem. (2025).[8] "1-Methyl-3,4-dihydroisoquinoline hydrochloride Structure and Properties."

-

PubChem. (2025). "Compound Summary: 1-Methyl-3,4-dihydroisoquinoline." National Library of Medicine.

Sources

- 1. 1-METHYL-3,4-DIHYDROISOQUINOLINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1-Methyl-3,4-dihydroisoquinoline — CF Plus Chemicals [cfplus.cz]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

Endogenous Role of 1-Methyl-3,4-Dihydroisoquinoline (1MeDIQ) in the Brain

The following is an in-depth technical guide on the endogenous role of 1-methyl-3,4-dihydroisoquinoline (1MeDIQ) in the brain.

The Redox Pivot in Dopaminergic Neuroprotection

Executive Summary

This technical guide analyzes the specific endogenous function of 1-methyl-3,4-dihydroisoquinoline (1MeDIQ) . While its reduced counterpart, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) , is widely recognized as a neuroprotectant, 1MeDIQ serves a critical, albeit transient, role as the oxidative intermediate in the metabolic turnover of isoquinolines. Its presence marks the transition from neuroprotective activity to metabolic clearance or potential neurotoxicity. This guide details its biosynthesis, metabolic fate via Monoamine Oxidase (MAO), and experimental protocols for its isolation and synthesis.

Chemical Identity & Structural Significance[1][2][3]

1MeDIQ (

-

1MeTIQ (Tetrahydro): The fully reduced, blood-brain barrier (BBB) permeable, neuroprotective amine.

-

1MeDIQ (Dihydro): The unstable, imine-containing intermediate formed via oxidative dehydrogenation.

-

NMIQ

(Aromatic): The fully oxidized N-methylisoquinolinium ion, which acts as an enzyme inhibitor.[2]

Structural Differentiation

Unlike the flexible tetrahydro- ring of 1MeTIQ, 1MeDIQ contains a C=N double bond (imine) at the 1,2-position (or conjugated within the ring system depending on tautomerism), rendering it more reactive to nucleophilic attack and prone to further oxidation.

| Compound | Structure | Endogenous Role | Key Property |

| 1MeTIQ | Tetrahydro- | Neuroprotectant | Radical Scavenger, MAO Inhibitor |

| 1MeDIQ | Dihydro- | Metabolic Intermediate | Redox Pivot, MAO Substrate |

| NMIQ | Aromatic Ion | Terminal Metabolite | Enzyme Inhibitor (TH, MAO) |

Biosynthesis and Metabolic Pathways

1MeDIQ is not typically synthesized de novo as a stable end-product but is generated through the oxidative deamination of 1MeTIQ. This reaction is catalyzed primarily by Monoamine Oxidase (MAO), specifically localized in the outer mitochondrial membrane.

The MAO-Dependent Oxidation Cycle

The conversion of the neuroprotective 1MeTIQ to 1MeDIQ is the rate-limiting step in the degradation of endogenous tetrahydroisoquinolines.

-

Precursor: 1MeTIQ is formed from the condensation of 2-phenylethylamine (PEA) with pyruvate (followed by reduction).

-

Oxidation (Step 1): MAO (Types A and B) removes two hydrogen atoms from 1MeTIQ to form the imine species, 1MeDIQ .

-

Oxidation (Step 2): 1MeDIQ is unstable and undergoes further oxidation (spontaneous or enzymatic) to form the fully aromatic N-methylisoquinolinium ion (NMIQ

) .

Pathway Visualization

The following diagram illustrates the metabolic flux from synthesis to oxidation.

Caption: Metabolic pathway showing 1MeDIQ as the central redox intermediate between the neuroprotective 1MeTIQ and the oxidized NMIQ+ cation.

Neuropharmacological Significance

The "Redox Trap" Hypothesis

The concentration of 1MeDIQ in the brain is an indicator of oxidative stress. Under normal conditions, 1MeTIQ acts as a free radical scavenger. However, when oxidative stress exceeds the capacity of the system, 1MeTIQ is rapidly converted to 1MeDIQ.

-

Mechanism: If 1MeDIQ accumulates, it suggests a failure of the reductase enzymes to recycle it back to 1MeTIQ, or excessive MAO activity driving the reaction toward the toxic NMIQ

.

Interaction with Mitochondrial Complex I

Unlike the structurally similar MPDP+ (the dihydro intermediate of the toxin MPTP), 1MeDIQ does not appear to be a potent inhibitor of Mitochondrial Complex I.

-

Contrast: MPDP+ is rapidly oxidized to MPP+, a potent toxin.

-

Observation: 1MeDIQ oxidation leads to NMIQ

, which inhibits Tyrosine Hydroxylase (TH) and MAO but lacks the severe neurotoxicity of MPP+. This distinguishes the endogenous isoquinoline pathway from the exogenous MPTP toxicity pathway.

Enzyme Inhibition

While 1MeTIQ inhibits MAO to preserve dopamine levels, the oxidized forms (1MeDIQ and NMIQ

Experimental Protocols

A. Chemical Synthesis of 1MeDIQ Standard

To study 1MeDIQ, researchers must often synthesize it, as it is less stable than 1MeTIQ. The Bischler-Napieralski cyclization is the gold standard method.

Reagents:

-

N-acetyl-2-phenylethylamine

-

Phosphorus oxychloride (

) or Phosphorus pentoxide ( -

Anhydrous Toluene or Acetonitrile[3]

Protocol:

-

Amide Formation: Acetylate 2-phenylethylamine using acetic anhydride to yield N-acetyl-2-phenylethylamine.

-

Cyclization: Dissolve the amide (1 eq) in anhydrous toluene.

-

Activation: Add

(3 eq) dropwise under nitrogen atmosphere. -

Reflux: Heat to reflux (110°C) for 3–6 hours. The solution will darken as the dihydroisoquinoline ring forms.

-

Work-up: Cool to room temperature. Pour cautiously onto crushed ice/alkali (NaOH) to neutralize acids.

-

Extraction: Extract with Dichloromethane (DCM). Dry organic layer over

.[4] -

Purification: 1MeDIQ is an oil/low-melting solid. Purify via vacuum distillation or flash chromatography (neutral alumina, avoid acidic silica which may decompose the imine).

B. Detection in Brain Tissue (LC-MS/MS)

Due to its transient nature, detecting endogenous 1MeDIQ requires rapid inactivation of metabolic enzymes during tissue harvest.

Workflow Visualization:

Caption: Extraction workflow emphasizing acidification to stabilize the imine bond of 1MeDIQ.

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 150mm x 2.0mm).

-

Mobile Phase: Methanol : 5mM Ammonium Formate (90:10).

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

-

1MeTIQ:

148 -

1MeDIQ:

146 -

NMIQ

:

-

Clinical Relevance & Future Directions

Parkinson’s Disease (PD) Biomarker Potential

Research indicates that the ratio of reduced to oxidized isoquinolines is altered in PD.

-

Healthy Brain: High 1MeTIQ (Protection) / Low 1MeDIQ.

-

PD Brain: Lower 1MeTIQ levels, potentially higher turnover to oxidized metabolites.

-

Therapeutic Implication: Drugs that inhibit the MAO-dependent oxidation of 1MeTIQ to 1MeDIQ could preserve the endogenous neuroprotective reserve.

Conclusion

1-Methyl-3,4-dihydroisoquinoline is not merely a passive metabolite but a redox barometer in the brain. Its formation signals the consumption of the neuroprotective 1MeTIQ. Future drug development should focus on stabilizing the tetrahydro- form or inhibiting the specific MAO activity responsible for the conversion to the dihydro- intermediate.

References

-

Antkiewicz-Michaluk, L., et al. (2014). "1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application."[5] Neurotoxicity Research. Link

-

Naoi, M., et al. (1993). "Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase." Journal of Neurochemistry. Link

-

Abe, K., et al. (2005). "Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons." Brain Research. Link

-

PubChem. (2025).[1][6] "1-Methyl-3,4-dihydroisoquinoline Compound Summary." National Library of Medicine. Link

-

Larsen, R. D., et al. (1991).[7] "Synthesis of 3,4-dihydroisoquinolines via modified Bischler-Napieralski procedure." Journal of Organic Chemistry. Link

Sources

- 1. 1-Methyl-3,4-dihydroisoquinoline | C10H11N | CID 231502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase [pubmed.ncbi.nlm.nih.gov]

- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Dihydroisoquinoline | C9H9N | CID 76705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

Technical Guide: 1-Methyl-3,4-Dihydroisoquinoline as a Neuroactive Precursor

Executive Summary

1-Methyl-3,4-dihydroisoquinoline (1-Me-DHIQ) represents a critical chemical junction in neuropharmacology. As a cyclic imine, it serves as the immediate precursor to 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ)—an endogenous amine with neuroprotective properties—while simultaneously sharing structural homology with proneurotoxins related to MPTP.

This guide analyzes 1-Me-DHIQ not merely as a catalog item, but as a divergent scaffold. For drug development professionals, controlling the reduction of 1-Me-DHIQ determines whether the final compound exhibits therapeutic dopamine regulation or mitochondrial toxicity.

Part 1: Chemical Architecture & Synthesis

The utility of 1-Me-DHIQ lies in its C=N imine bond. Unlike its fully aromatic isoquinoline counterparts, the dihydro- functionality allows for stereoselective reduction, a requirement for modern chiral drug synthesis.

The Bischler-Napieralski Protocol

The industry-standard synthesis remains the Bischler-Napieralski cyclization. This pathway dehydrates an

Mechanism & Critical Control Points:

-

Activation: The amide oxygen attacks the electrophilic phosphorus (POCl₃ or P₂O₅), creating an imidoyl chloride intermediate.

-

Cyclization: An intramolecular electrophilic aromatic substitution occurs.[1] Electron-donating groups (EDGs) on the benzene ring accelerate this step; however, for the unsubstituted 1-Me-DHIQ, higher temperatures (reflux) are often required compared to methoxy-substituted analogs.

-

Elimination: Loss of the phosphorus leaving group re-aromatizes the system to form the dihydroisoquinoline.

Technical Insight: While POCl₃ is standard, it requires strict moisture control. For scale-up, the use of P₂O₅ in refluxing xylene is a "self-validating" alternative because the heterogeneity of the mixture changes visually as the dehydration proceeds, offering a crude process analytical technology (PAT) endpoint.

Visualization: Synthesis & Divergent Pathways

The following diagram illustrates the formation of 1-Me-DHIQ and its two primary downstream fates: reduction to the therapeutic THIQ scaffold or oxidation/methylation to toxic salts.

Figure 1: The central role of 1-Me-DHIQ. The green node represents the guide's subject, diverging into therapeutic (blue) or toxicological (red) pathways.

Part 2: Transformation to Neuroactive Scaffolds

Route A: Asymmetric Reduction (Therapeutic)

The reduction of the C=N bond in 1-Me-DHIQ generates a chiral center at C1. This is the most valuable reaction for drug discovery.

-

Relevance: The (R)- and (S)- enantiomers of 1-Me-THIQ exhibit differential binding to dopamine receptors and monoamine oxidase (MAO) enzymes.

-

Methodology: Simple NaBH₄ reduction yields a racemate. For pharmaceutical applications, Asymmetric Transfer Hydrogenation (ATH) is required.

Route B: N-Methylation (Toxicological Modeling)

1-Me-DHIQ is structurally homologous to MPTP precursors. When

-

Mechanism of Toxicity: This quaternary salt mimics MPP+ (the active metabolite of MPTP). It is taken up by the Dopamine Transporter (DAT) and accumulates in mitochondria, inhibiting Complex I of the electron transport chain.

-

Research Application: These derivatives are used to model Parkinson’s Disease (PD) pathology in vitro (SH-SY5Y cells) to screen for neuroprotective agents.

Part 3: Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of 1-Me-DHIQ

Safety Note: POCl₃ is corrosive and reacts violently with water. Perform in a fume hood.

-

Reagents: N-phenethylacetamide (1.0 eq), Phosphorus Oxychloride (POCl₃, 3.0 eq), Toluene (anhydrous).

-

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

-

Procedure:

-

Dissolve amide in toluene (0.5 M concentration).

-

Add POCl₃ dropwise at room temperature to control exotherm.

-

Heat to reflux (110°C) for 3–5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

-

Quench: Cool to 0°C. Pour slowly into crushed ice/water.

-

Basification: Neutralize aqueous layer with 20% NaOH to pH 10 (liberates the free base imine).

-

Extraction: Extract with Dichloromethane (DCM) x3. Dry over MgSO₄.

-

-

Purification: Vacuum distillation is preferred over column chromatography due to the instability of the imine on acidic silica.

Protocol 2: Sodium Borohydride Reduction to 1-Me-THIQ

-

Reagents: 1-Me-DHIQ (crude from above), NaBH₄ (2.0 eq), Methanol.

-

Procedure:

-

Dissolve 1-Me-DHIQ in Methanol (0.2 M) at 0°C.

-

Add NaBH₄ in small portions over 30 minutes. (Evolution of H₂ gas).

-

Stir at room temperature for 2 hours.

-

Workup: Quench with dilute HCl (carefully) to destroy excess hydride, then basify to pH 11 with NaOH. Extract with DCM.[4]

-

-

Result: Racemic 1-methyl-1,2,3,4-tetrahydroisoquinoline.[5]

Data Summary: Reduction Methodologies

| Method | Reagent System | Product Chirality | Typical Yield | Application |

| Standard | NaBH₄ / MeOH | Racemic (50:50) | 85-95% | Basic scaffold synthesis |

| ATH | Ru-Noyori / HCOOH-Et₃N | Enantiopure (>90% ee) | 90-98% | Chiral drug development |

| Catalytic | H₂ / Pd-C | Racemic | >95% | Industrial scale-up |

Part 4: Biological Implications & Toxicology[6]

The biological activity of 1-Me-DHIQ derivatives is heavily dependent on the oxidation state and substitution pattern.

The "Endogenous Shield" Hypothesis

Research suggests that 1-Me-THIQ (the reduced product) is an endogenous amine in the mammalian brain that may act as a natural neuroprotectant.

-

Mechanism: It inhibits MAO-B, preventing the bio-activation of other neurotoxins.

-

Contrast: This stands in sharp contrast to Salsolinol (1-methyl-6,7-dihydroxy-THIQ), which is associated with dopaminergic neurotoxicity.

Visualization: Neurotoxic Pathway

The following diagram details how the quaternary salt of 1-Me-DHIQ interacts with the blood-brain barrier (BBB) and mitochondrial systems, mimicking the Parkinsonian toxin MPP+.

Figure 2: Mechanism of potential neurotoxicity. The precursor crosses the BBB and can be bio-activated to mitochondrial toxins if N-methylation occurs.

References

-

BenchChem. (2025).[1] The Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Guide. Retrieved from

-

Organic Reactions. (2011). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Wiley Online Library. Retrieved from

-

Naoi, M., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. Retrieved from

-

PubChem. (2025).[6] 1-Methyl-3,4-dihydroisoquinoline Compound Summary. National Library of Medicine. Retrieved from

-

MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methyl-3,4-dihydroisoquinoline | C10H11N | CID 231502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 1-methyl-3,4-dihydroisoquinoline HCl

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-methyl-3,4-dihydroisoquinoline HCl

Introduction: The Chemical Identity and Significance

1-methyl-3,4-dihydroisoquinoline hydrochloride is a heterocyclic compound of significant interest in synthetic organic chemistry. As a stable iminium salt, it serves as a crucial precursor for the synthesis of a wide array of tetrahydroisoquinolines, a core structural motif found in numerous biologically active alkaloids and pharmaceutical agents.[1] The most common synthetic route to this class of compounds is the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of an N-acyl-β-phenylethylamine.[2]

Accurate and unambiguous structural confirmation is paramount for any downstream application. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 1-methyl-3,4-dihydroisoquinoline HCl. We will not only present the expected data but also delve into the underlying chemical principles and critical experimental considerations necessary to obtain high-quality, interpretable spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is the most powerful technique for determining the precise hydrogen and carbon framework of an organic molecule. For 1-methyl-3,4-dihydroisoquinoline HCl, the key structural feature is the endocyclic iminium ion, which exerts a strong electronic influence on the neighboring nuclei.

Causality Behind Experimental Choices: The Solvent Effect

The choice of solvent is the single most critical parameter in acquiring a meaningful NMR spectrum for this compound. While common deuterated solvents like chloroform-d (CDCl₃) are staples in organic chemistry, they can produce anomalous results for 3,4-dihydroisoquinolines. Published studies have reported extreme line broadening, to the point where signals for protons at the C1 and C3 positions become virtually undetectable.[3] This phenomenon is often attributed to slow conformational exchange, aggregation, or trace acidic impurities in the solvent interacting with the imine/iminium equilibrium.

Expert Recommendation: To ensure a self-validating and highly resolved spectrum, polar, protic-like solvents are required. Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are the solvents of choice. They effectively solvate the ionic species, breaking up aggregates and promoting rapid proton exchange, which leads to sharp, well-defined signals.

¹H NMR Spectral Analysis

In a suitable solvent like D₂O, the ¹H NMR spectrum of 1-methyl-3,4-dihydroisoquinoline HCl is expected to show four distinct groups of signals corresponding to the aromatic protons, the two aliphatic methylene groups, and the C1-methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| Aromatic (H5, H6, H7, H8) | 7.4 - 7.8 | Multiplet (m) | 4H | Signals are in the typical aromatic region. The specific pattern depends on the substitution but will appear as a complex multiplet for the unsubstituted ring. |

| Methylene (C3-H₂) | ~3.9 - 4.1 | Triplet (t) | 2H | Significantly downfield due to the direct attachment to the electron-withdrawing iminium nitrogen. |

| Methylene (C4-H₂) | ~3.1 - 3.3 | Triplet (t) | 2H | Appears as a triplet due to coupling with the C3 protons. It is further downfield than a typical benzylic CH₂ due to the influence of the iminium system. |

| Methyl (C1-CH₃) | ~2.8 - 3.0 | Singlet (s) | 3H | Deshielded and shifted downfield because it is attached to the electrophilic iminium carbon (C1). |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton, with the iminium carbon being the most characteristic signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| Iminium (C1) | 170 - 175 | The most downfield signal, characteristic of the C=N⁺ bond. Its chemical shift is a definitive indicator of the iminium functionality. |

| Aromatic (Quaternary) | 135 - 140 | Two quaternary carbons (C4a, C8a) are expected in this region. |

| Aromatic (CH) | 125 - 135 | Four distinct signals for the aromatic CH carbons are expected. |

| Methylene (C3) | ~45 - 50 | Carbon adjacent to the positively charged nitrogen is significantly deshielded. |

| Methylene (C4) | ~25 - 30 | The benzylic carbon, appearing in the typical aliphatic region. |

| Methyl (C1-CH₃) | ~20 - 25 | The methyl carbon attached to the iminium center. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 1-methyl-3,4-dihydroisoquinoline HCl.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of D₂O or DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Visualization: NMR Workflow

Caption: Workflow for reliable NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of 1-methyl-3,4-dihydroisoquinoline HCl is dominated by the vibrations of the iminium and aromatic systems.

Spectral Interpretation

The protonation of the imine nitrogen to an iminium ion is the most significant feature, causing a shift of the C=N stretching frequency to a higher wavenumber and an increase in its intensity compared to the free base.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| N⁺-H Stretch | 3200 - 2700 | Broad, Medium | Although this is the HCl salt, a broad absorption can sometimes be observed for the iminium N-H if any moisture is present or due to overtone bands. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Confirms the presence of the aromatic ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Corresponds to the C3 and C4 methylene groups and the C1-methyl group. |

| Iminium C=N⁺ Stretch | 1680 - 1660 | Strong | Key diagnostic peak. This strong absorption confirms the C=N double bond in a charged state, distinguishing it from a C=C bond. |

| Aromatic C=C Stretch | 1600, 1475 | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |

Experimental Protocol: ATR-IR Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal (diamond or germanium).

-

Sample Application: Place a small amount of the solid 1-methyl-3,4-dihydroisoquinoline HCl powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. For a pre-existing salt like this hydrochloride, Electrospray Ionization (ESI) in positive ion mode is the ideal technique.

Data Interpretation

The sample is introduced as the hydrochloride salt, but the mass spectrometer detects the organic cation.

-

Molecular Ion: The free base (1-methyl-3,4-dihydroisoquinoline) has a molecular formula of C₁₀H₁₁N and a monoisotopic mass of 145.089 Da. In the ESI source, the instrument will detect the intact cation, which corresponds to the protonated free base, [M+H]⁺.

-

Expected m/z: The primary ion observed will be at m/z 146.096 (for C₁₀H₁₂N⁺).[4] High-resolution mass spectrometry (HRMS) can confirm this elemental composition to within a few parts per million (ppm).

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) of the parent ion at m/z 146 provides unequivocal structural proof. The fragmentation is driven by the formation of highly stable products.

-

Primary Fragmentation: The most likely fragmentation pathway is the loss of a hydrogen radical (•H) to form the highly stable, aromatic 1-methylisoquinolinium cation. This results in a major fragment ion at m/z 144 .

-

Secondary Fragmentation: A less favorable, but possible, fragmentation is the loss of a methyl radical (•CH₃) from the C1 position, which would produce a fragment at m/z 131 .

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₀H₁₂N⁺ | 146.096 | Parent ion (cation of the salt) |

| [M-H]⁺ | C₁₀H₁₀N⁺ | 144.081 | Loss of H• to form the aromatic 1-methylisoquinolinium cation. Likely the base peak in MS/MS. |

| [M-CH₂]⁺ | C₉H₉N⁺ | 131.073 | Loss of •CH₃ from the C1 position. |

Visualization: Proposed ESI-MS Fragmentation

Caption: Key fragmentation pathways in MS/MS.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition: Acquire the full scan mass spectrum in positive ion mode over a range of m/z 50-500.

-

MS/MS Acquisition: Select the parent ion (m/z 146.1) for collision-induced dissociation (CID) and acquire the product ion spectrum. Optimize the collision energy to achieve a good balance of parent and fragment ions.

Summary and Conclusion

The structural identity of 1-methyl-3,4-dihydroisoquinoline HCl is unequivocally confirmed by a combination of spectroscopic techniques. NMR spectroscopy maps the H-C framework and confirms the iminium nature of the core, provided the correct solvent is chosen. IR spectroscopy provides rapid confirmation of the key C=N⁺ functional group, and high-resolution mass spectrometry validates the elemental composition and provides definitive structural proof through its characteristic fragmentation pattern.

This guide serves as a technical resource for researchers, outlining not just the data but the scientific rationale behind its acquisition and interpretation. By adhering to these field-proven protocols, scientists can ensure the generation of reliable, self-validating data for this important synthetic intermediate.

References

-

PubChem. (n.d.). 1-Methyl-3,4-dihydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]4]

-

Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-152. Retrieved from [Link]3]

-

CF Plus Chemicals. (n.d.). 1-Methyl-3,4-dihydroisoquinoline. Retrieved from [Link]1]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]2]

-

Tominaga, Y., et al. (2004). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. Journal of Health Science, 50(3), 274-281. Retrieved from [Link]

-

Vass, A., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Biomedicines, 12(7), 1556. Retrieved from [Link]]

Sources

Technical Guide: 1-Methyl-3,4-dihydroisoquinoline Hydrochloride (CAS 2412-58-0)

Executive Summary

This technical guide analyzes 1-methyl-3,4-dihydroisoquinoline (1-Me-DHIQ) , specifically its hydrochloride salt form. While structurally simple, this molecule occupies a critical junction in two distinct scientific domains: Asymmetric Catalysis and Neuropharmacology .

In synthetic chemistry, 1-Me-DHIQ serves as the "gold standard" benchmark substrate for Asymmetric Transfer Hydrogenation (ATH). The ability of a novel catalyst to enantioselectively reduce this cyclic imine to 1-methyl-1,2,3,4-tetrahydroisoquinoline defines that catalyst's efficacy. In neurobiology, its reduced metabolite (1-Me-TIQ) is an endogenous amine actively researched for its neuroprotective properties against Parkinsonian toxins, acting as a reversible Monoamine Oxidase (MAO) inhibitor.

Part 1: Chemical Architecture & Properties

1-Me-DHIQ is a cyclic imine. The hydrochloride salt is preferred for storage and handling due to the inherent instability and hygroscopic nature of the free imine base.

Table 1: Physicochemical Profile

| Property | Specification |

| CAS Number | 2412-58-0 (Generic/Base) |

| IUPAC Name | 1-Methyl-3,4-dihydroisoquinoline hydrochloride |

| Molecular Formula | |

| Molecular Weight | 181.66 g/mol (Salt) / 145.20 g/mol (Base) |

| Structure Type | Cyclic Imine (C=N bond at C1 position) |

| Solubility | Soluble in Water, Methanol, Ethanol; Sparingly soluble in non-polar solvents ( |

| Stability | Hygroscopic.[1] Hydrolyzes to ketone/amine under prolonged aqueous acidic exposure. Store at -20°C. |

Part 2: Synthesis – The Bischler-Napieralski Reaction[2][3]

The industrial and laboratory standard for synthesizing 1-Me-DHIQ is the Bischler-Napieralski cyclization . This pathway involves the dehydration of an amide to form an imidoyl intermediate, which undergoes intramolecular electrophilic aromatic substitution.

Mechanism & Workflow

The reaction requires a dehydrating agent—classically Phosphorus Oxychloride (

Figure 1: The Bischler-Napieralski synthetic pathway converting phenethylamine to the dihydroisoquinoline core.

Experimental Protocol: Synthesis of 1-Me-DHIQ HCl

Note: This protocol assumes starting from N-phenethylacetamide.

-

Reagent Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

), dissolve N-phenethylacetamide (10.0 mmol) in anhydrous Toluene (30 mL). -

Activation: Add Phosphorus Oxychloride (

) (12.0 mmol, 1.2 eq) dropwise via syringe.-

Expert Insight: While neat

can be used, toluene allows for better temperature control and cleaner workup.

-

-

Cyclization: Heat the mixture to reflux (110°C) for 2–4 hours.

-

Monitoring: Monitor via TLC or LCMS. The disappearance of the amide peak and appearance of the imine is distinct.

-

-

Workup (Critical Step):

-

Cool reaction to RT.

-

Slowly pour the reaction mixture into ice-cold water to decompose excess

. -

Basify the aqueous layer to pH >10 using 20% NaOH (releases the free base).

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

-

Salt Formation:

-

Dry combined organics over

and concentrate in vacuo. -

Redissolve the resulting oil in minimal anhydrous Ethanol.

-

Add 2M HCl in Diethyl Ether dropwise until precipitation is complete.

-

Filter the white solid and dry under vacuum.

-

Part 3: Catalytic Utility – Asymmetric Transfer Hydrogenation (ATH)[4]

1-Me-DHIQ is the primary substrate used to validate the enantioselectivity of new Noyori-Ikariya type catalysts . The reduction of the C=N bond creates a chiral center at C1, yielding (S)- or (R)-1-methyl-1,2,3,4-tetrahydroisoquinoline .

Why This Substrate?

-

Rigidity: The cyclic structure prevents E/Z isomerization common in linear imines, simplifying mechanistic analysis.

-

Electronic Challenge: The electron-rich aromatic ring adjacent to the imine tests the catalyst's ability to activate the substrate via cation-

interactions or hydrogen bonding.

The ATH Workflow

The standard protocol utilizes a Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) catalyst with a chiral diamine ligand (e.g., TsDPEN).

Figure 2: Catalytic cycle for the Asymmetric Transfer Hydrogenation of 1-Me-DHIQ using a metal-hydride mechanism.

Validated Protocol: Ru-Catalyzed ATH

Reference Standard: Noyori et al.

-

Charge: In a glovebox, combine 1-Me-DHIQ (1.0 mmol) and the chiral catalyst (e.g., RuCl ) (0.01 mmol, 1 mol%) in a reaction vial.

-

Solvent/Reductant: Add a 5:2 azeotropic mixture of Formic Acid : Triethylamine (2 mL).

-

Expert Insight: The azeotrope is critical. Pure formic acid decomposes the catalyst; excess amine inhibits the cycle.

-

-

Reaction: Stir at 28°C for 10–24 hours.

-

Analysis: Quench with saturated

. Extract with ethyl acetate. Analyze ee% via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).-

Target: >95% Conversion, >90% ee.

-

Part 4: Biological Context & Neuropharmacology

While the dihydro form (CAS 2412-58-0) is the synthetic precursor, the biological interest lies in its reduced metabolite, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-TIQ) .

The Neuroprotective Paradox

Unlike its structural analog MPTP (a potent neurotoxin that causes Parkinson's-like symptoms), 1-Me-TIQ exhibits neuroprotective properties.

-

Endogenous Presence: 1-Me-TIQ is naturally present in the mammalian brain.[3]

-

Mechanism of Action:

-

MAO Inhibition: It acts as a reversible inhibitor of Monoamine Oxidase (MAO) types A and B, preventing the oxidative stress associated with dopamine catabolism.

-

Free Radical Scavenging: It inhibits the formation of hydroxyl radicals.

-

Antagonism: It antagonizes the neurotoxicity of TIQ and MPTP.

-

Research Implication: Researchers use CAS 2412-58-0 to synthesize isotopically labeled or enantiomerically pure 1-Me-TIQ to map these metabolic pathways in Parkinson's Disease models.

Part 5: Handling & Stability

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The HCl salt is hygroscopic. Exposure to moist air will lead to "clumping" and eventual hydrolysis of the imine bond, rendering the compound useless for precise catalytic benchmarking.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Organic Syntheses. "Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines." Organic Syntheses, Coll. Vol. various.

-

Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

-

Antkiewicz-Michaluk, L., et al. (2013).[3] "1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor."[4][5] Journal of Neurochemistry / PMC.

-

Wang, Y., et al. (2006). "Asymmetric Hydrogenation of Quinolines and Isoquinolines." Angewandte Chemie.

-

PubChem. "1-Methyl-3,4-dihydroisoquinoline Compound Summary." National Library of Medicine.

Sources

- 1. 1-Methyl-3,4-dihydroisoquinoline | 2412-58-0 [sigmaaldrich.com]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneuropsychiatry.org [jneuropsychiatry.org]

- 5. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

The 1-Methyl-3,4-Dihydroisoquinoline Scaffold: Technical Guide to Therapeutic Applications & Synthesis

Executive Summary The 1-methyl-3,4-dihydroisoquinoline (1-Me-DHIQ) core represents a chemically distinct pharmacophore from its reduced counterpart, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ). While 1-MeTIQ is widely recognized as an endogenous neuroprotectant in Parkinson’s disease models, the dihydro scaffold (containing the C1=N imine functionality) offers a unique reactivity profile and distinct therapeutic potential. This guide analyzes the 1-Me-DHIQ motif as a "gateway" scaffold for smooth muscle modulation (spasmolytics), anticancer agents (tubulin inhibitors), and neuroactive metabolic regulators.

Chemical Foundation & Structure-Activity Relationship (SAR)

The Core Scaffold

The defining feature of 1-Me-DHIQ is the C1=N double bond. Unlike the secondary amine in tetrahydroisoquinolines, this imine bond renders the C1 position electrophilic, allowing for diverse functionalization via nucleophilic attack or reduction.

-

Oxidation State: Intermediate between the fully aromatic isoquinoline and the saturated tetrahydroisoquinoline.

-

Reactivity: The imine moiety is susceptible to hydrolysis, reduction (to TIQ), and nucleophilic addition (e.g., Grignard reagents to form C1-substituted derivatives).

SAR Logic

Modifications to the 1-Me-DHIQ core drive specificity for therapeutic targets:

| Position | Modification | Effect on Bioactivity |

| C1 (Methyl) | Extension to Aryl/Alkyl | Critical for Spasmolytic/Anticancer Activity. Replacement of methyl with 2-chlorophenyl or bulky alkyls enhances calcium channel blockade (smooth muscle relaxation). |

| C6 / C7 | Methoxy (-OMe) or Hydroxy (-OH) | Metabolic Stability & Antioxidant Capacity. 6,7-dimethoxy substitution protects against rapid oxidative degradation and improves lipophilicity for BBB penetration. Hydroxy groups confer radical scavenging (neuroprotection). |

| N2 | Quaternization | Formation of N-methyl salts generally increases toxicity (MPP+ analogs) and reduces BBB permeability; neutral forms are preferred for CNS therapeutics. |

| C3 / C4 | Alkyl Substitution | Conformational Locking. Methyl substitution at C3 introduces chirality and restricts ring flexibility, potentially increasing receptor binding affinity. |

Therapeutic Applications

Smooth Muscle Modulation (Spasmolytics)

Derivatives of 1-Me-DHIQ, particularly those with bulky C1 substituents (e.g., 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline), function as potent spasmolytics.

-

Mechanism: Blockade of voltage-gated L-type

channels and modulation of muscarinic acetylcholine receptors. -

Application: Treatment of Irritable Bowel Syndrome (IBS) and hypertension.

-

Key Insight: The dihydro imine structure is essential here; reduction to the tetrahydro form often diminishes the calcium channel blocking potency in favor of dopaminergic activity.

Neuropharmacology: Salsolinol Antagonism

While 1-MeTIQ is a direct neuroprotectant, 1-Me-DHIQ acts as a functional antagonist to salsolinol (a neurotoxic endogenous isoquinoline associated with dopaminergic cell death).

-

Mechanism: 1-Me-DHIQ competes with salsolinol for binding sites or metabolic pathways, preventing salsolinol-induced prolactin release and catecholamine depletion.

-

Therapeutic Niche: Potential preventative therapy for environmental or metabolic Parkinsonism induced by isoquinoline neurotoxins.

Anticancer Activity (Tubulin Inhibition)

Aryl-substituted 3,4-dihydroisoquinolines have emerged as inhibitors of tubulin polymerization.[1]

-

Mechanism: Binding to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in dividing tumor cells.

-

Specificity: C1-phenyl derivatives with specific methoxy patterns (trimethoxy) show cytotoxicity against drug-resistant cancer lines (e.g., H1299).

Technical Synthesis Protocol: Bischler-Napieralski Cyclization

The industry-standard method for generating the 1-Me-DHIQ core is the Bischler-Napieralski reaction. This dehydrative cyclization of

Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Reagents:

-

N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (Precursor Amide)

-

Phosphorus Oxychloride (

) (Condensing Agent)[2] -

Toluene or Acetonitrile (Solvent)

Step-by-Step Workflow:

-

Preparation: Dissolve 10.0 g (44.8 mmol) of the amide in 100 mL of anhydrous toluene under an inert atmosphere (

). -

Activation: Add 12.5 mL (134 mmol, 3 eq) of

dropwise over 20 minutes. Caution: Exothermic reaction. -

Cyclization: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The disappearance of the amide spot indicates completion.

-

Quenching: Cool the reaction to 0°C. Cautiously pour the mixture into 200 mL of ice-water to hydrolyze excess

. -

Basification: Adjust pH to ~11 using 20% NaOH solution. This liberates the free base (dihydroisoquinoline) from its hydrochloride salt.

-

Extraction: Extract with Dichloromethane (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from ethyl acetate/hexane or purify via flash chromatography (neutral alumina stationary phase to prevent ring opening).

Validation Check:

-

1H NMR (CDCl3): Look for the C1-Methyl singlet at

ppm and the triplet/multiplet signals for C3/C4 protons at

Visualizations

Synthesis & Metabolic Pathway

This diagram illustrates the chemical synthesis via Bischler-Napieralski and the biological redox relationship between the Dihydro (DHIQ) and Tetrahydro (TIQ) forms.

Caption: Synthesis of 1-Me-DHIQ and its metabolic interconversion with the neuroprotective 1-MeTIQ.

Experimental Workflow: Smooth Muscle Assay

A standard protocol for validating the spasmolytic activity of 1-Me-DHIQ derivatives.

Caption: Ex vivo workflow for assessing spasmolytic potency of DHIQ derivatives on smooth muscle.

Quantitative Data Summary

Table 1: Comparative Bioactivity of Isoquinoline Derivatives

| Compound Class | Structure Type | Primary Activity | Key Mechanism | Reference |

| 1-Me-DHIQ | Dihydro (Imine) | Salsolinol Antagonist | Functional blockade of prolactin release | [3] |

| 1-MeTIQ | Tetrahydro (Amine) | Neuroprotection | Radical scavenging, MAO inhibition | [1][4] |

| 1-(2-Cl-Ph)-DHIQ | C1-Aryl Dihydro | Spasmolytic | Ca2+ Channel Blockade (L-type) | [2] |

| 6,7-OH-DHIQ | Dihydro-Diol | Antioxidant | Direct ROS scavenging | [5] |

References

-

Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research. Link

-

Ilieva, Y., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI Molecules. Link

-

Bodnar, I., et al. (2004). 1-Methyl-3,4-dihydroisoquinoline (1MeDIQ) is a structural analogue of salsolinol that antagonizes salsolinol-induced PRL release.[3] ResearchGate. Link

-

Okuda, K., et al. (2006). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters. Link

-

Kadiyska, T., et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging Activity. MDPI. Link

Sources

Methodological & Application

Precision Synthesis of 1-Methyl-3,4-dihydroisoquinoline Hydrochloride via Bischler-Napieralski Cyclization

Topic: Synthesis of 1-methyl-3,4-dihydroisoquinoline Hydrochloride Protocol Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-methyl-3,4-dihydroisoquinoline hydrochloride (CAS 26210-39-9) . The method utilizes the classical Bischler-Napieralski cyclization of N-phenethylacetamide using phosphorus oxychloride (

Introduction & Retrosynthetic Analysis

The 3,4-dihydroisoquinoline moiety is a privileged scaffold in medicinal chemistry, serving as the direct precursor to tetrahydroisoquinolines (THIQs) via asymmetric hydrogenation or reduction. The 1-methyl substituted variant is particularly significant as a core structure for simple alkaloids (e.g., salsoline analogues) and as a substrate for enantioselective transfer hydrogenation studies.

Retrosynthetic Logic

The most direct disconnection involves the C1–C8a bond formation via electrophilic aromatic substitution. The precursor is the amide N-phenethylacetamide, derived from 2-phenylethylamine and an acetylating agent.

Figure 1: Retrosynthetic analysis showing the disconnection to the acyclic amide precursor.

Critical Safety & Handling (MSDS Highlights)

-

Phosphorus Oxychloride (

): Highly corrosive and water-reactive. Releases toxic HCl and phosphoric acid upon contact with moisture. Must be handled in a fume hood. Quenching requires extreme caution (exothermic). -

Toluene: Flammable and reproductive toxin.

-

Hydrogen Chloride (gas/ether): Corrosive; causes severe skin burns and eye damage.

Experimental Protocol

Phase 1: Preparation of N-Phenethylacetamide

Note: If commercial N-phenethylacetamide (CAS 877-95-2) is available, proceed to Phase 2.

Reagents:

-

2-Phenylethylamine (1.0 equiv)

-

Acetic Anhydride (1.2 equiv)

-

Dichloromethane (DCM) or Toluene (Solvent)

-

Triethylamine (1.1 equiv, optional if using acid chloride)

Procedure:

-

Dissolve 2-phenylethylamine in dry DCM (approx. 5 mL/g amine) at 0°C.

-

Add acetic anhydride dropwise over 30 minutes, maintaining temperature <10°C.

-

Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Wash with 1M HCl (to remove unreacted amine), then Sat.

, then Brine. -

Dry over

, filter, and concentrate. -

Yield: Quantitative. Product is a white/off-white solid (mp 51-53°C).

Phase 2: Bischler-Napieralski Cyclization

This is the critical ring-closing step. The mechanism involves the formation of an imidoyl chloride/phosphate intermediate, which undergoes intramolecular electrophilic attack on the aromatic ring.

Reagents:

-

N-Phenethylacetamide (1.0 equiv)

-

Phosphorus Oxychloride (

) (2.5 – 3.0 equiv) -

Toluene (Dry, 10 volumes relative to amide mass)

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser (with drying tube/nitrogen inlet), and a pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with N-phenethylacetamide and dry toluene. Stir until dissolved.

-

Addition: Add

dropwise to the solution at room temperature. Caution: Slight exotherm. -

Reaction: Heat the mixture to reflux (bath temp ~120°C).

-

Observation: The solution will darken, turning yellow then orange/brown.

-

Duration: Reflux for 2–4 hours.[1] Monitor consumption of amide by TLC (Note: Amide is less polar than the product salt, but the free base is mobile. Check UV activity).

-

-

Cooling: Cool the reaction mixture to room temperature.

Phase 3: Workup and Salt Formation

The reaction mixture contains the phosphate salt of the product and excess

Procedure:

-

Quench (Critical): Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

-

Warning: Hydrolysis of excess

is violent. Maintain temperature <20°C.

-

-

Separation: The aqueous layer contains the product (protonated). The organic layer (toluene) contains non-basic impurities. Separate the layers.

-

Extraction: Wash the toluene layer with water once. Combine aqueous layers.[2]

-

-

Basification: Cool the aqueous phase to 0°C. Basify carefully with 20% NaOH solution until pH > 11.

-

Observation: The product will oil out as a yellow/brown oil.

-

-

Extraction: Extract the aqueous mixture with DCM (

). -

Drying: Combine DCM extracts, wash with brine, and dry over anhydrous

. Filter and concentrate in vacuo to obtain the Crude Free Base (Oil). -

Salt Formation:

-

Dissolve the crude oil in a minimum amount of dry diethyl ether or ethanol.

-

Cool to 0°C.

-

Add HCl (2M in diethyl ether or 4M in dioxane) dropwise with stirring.

-

A precipitate will form immediately.

-

Filter the solid, wash with cold ether, and dry under vacuum.

-

Recrystallization: If the salt is colored, recrystallize from Ethanol/Ether or Isopropanol.

Process Visualization

Reaction Workflow

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Data Analysis

Physical Properties

| Parameter | Value | Notes |

| Appearance | Pale yellow to brownish solid | Hygroscopic |

| Molecular Weight | 181.66 g/mol (HCl salt) | Free base: 145.20 g/mol |

| Melting Point | ~200–203°C (Lit.) | Varies with purity/solvate |

| Solubility | Soluble in Water, Ethanol, DCM | Insoluble in Ether, Hexane |

NMR Interpretation (Expert Insight)

Researchers often encounter "anomalous" broadening in the

-

NMR (400 MHz,

-

2.40 (s, 3H,

-

2.80–2.95 (t, 2H, C4-

-

3.60–3.80 (t, 2H, C3-

- 7.10–7.60 (m, 4H, Ar-H): Aromatic protons.

-

Note: In the HCl salt, the C1-Methyl and C3-Methylene signals may shift downfield significantly due to the positive charge on Nitrogen.

-

2.40 (s, 3H,

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Cyclization | Ensure |

| Tar/Black Oil | Overheating / Charring | Ensure efficient stirring. Do not exceed 120°C bath temp. Use |

| No Precipitate (Salt) | Excess Solvent / Wet | Dry the organic layer thoroughly before adding HCl. Use anhydrous ether. |

| Broad NMR Signals | Conformational Exchange | Run NMR at elevated temperature (50°C) or add a drop of |

References

-

Organic Syntheses Procedure (General Bischler-Napieralski): Whaley, W. M.; Govindachari, T. R. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Org.[3] React.1951 , 6, 74.

-

NMR Anomalies: Narayanaswami, S., et al. "Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds." Proc. Indian Acad. Sci. (Chem. Sci.)1984 , 93, 145-151.

-

Modified Protocols: Larsen, R. D., et al.[3] "A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines." J. Org.[3] Chem.1991 , 56, 6034.[3]

-

Chemical Data: PubChem Compound Summary for CID 231502, 1-Methyl-3,4-dihydroisoquinoline.

Sources

Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Application Guide

Introduction and Mechanistic Rationale

The is a foundational intramolecular electrophilic aromatic substitution (EAS) used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides[1]. Discovered in 1893, it remains a critical transformation in the total synthesis of isoquinoline alkaloids and in modern pharmaceutical development[2].

Causality of the Mechanism: The reaction relies on the activation of a stable amide carbonyl into a highly reactive electrophile. Dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) convert the amide into an imidoyl phosphate or chloride[3]. According to detailed mechanistic studies, this intermediate undergoes elimination upon heating to form a highly electrophilic nitrilium ion [3]. The electron-rich aromatic ring then executes an intramolecular attack on the nitrilium carbon, forming a Wheland intermediate that rapidly deprotonates to restore aromaticity, yielding the 3,4-dihydroisoquinoline core[1].

Mechanistic pathway of the Bischler-Napieralski cyclization via a nitrilium ion intermediate.

Reagent Selection and Substrate Scope

The success of the cyclization is heavily dictated by the electronic profile of the arene and the choice of condensing agent. Electron-donating groups (e.g., methoxy) at the meta-position relative to the ethylamide chain strongly direct the cyclization to the para-position, accelerating the reaction[4]. Conversely, electron-deficient arenes require significantly higher activation energy and stronger leaving groups.

Causality in Reagent Choice:

-

POCl₃: The standard reagent. It forms an imidoyl phosphate, which is a sufficient leaving group for electron-rich substrates[3].

-

POCl₃ + P₂O₅: Addition of P₂O₅ generates pyrophosphates, which are superior leaving groups, driving the cyclization of unactivated arenes[1][3].

-

Tf₂O + 2-Chloropyridine: A modern, mild alternative that allows cyclization at or near room temperature, preventing thermal degradation of sensitive substrates[5].

Quantitative Data Summary

| Condensing Agent | Substrate Electronic Profile | Temperature | Typical Yield | Key Advantage |

| POCl₃ (1.1 - 5.0 equiv) | Electron-rich (e.g., dimethoxy) | 80–100 °C (Reflux) | 70–85% | Cost-effective, standard protocol[6][7]. |

| POCl₃ + P₂O₅ | Electron-neutral / Deficient | 100–110 °C | 50–70% | Pyrophosphate leaving group drives difficult cyclizations[3]. |

| Tf₂O + 2-Chloropyridine | Broad scope | 20–60 °C | 80–95% | Mild conditions, extremely short reaction times[5]. |

| Oxalyl Chloride / FeCl₃ | Prone to Retro-Ritter | 25 °C to Reflux | 65–80% | Avoids styrene side-products via N-acyliminium intermediate[3][5]. |

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol details the cyclization of N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide using POCl₃[6]. The procedure is designed as a self-validating system, ensuring the operator can visually and chemically verify success at each critical juncture.

Step-by-step experimental workflow for the synthesis of 3,4-dihydroisoquinolines.

Required Materials

-

Substrate: N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (1.0 equiv, 10 mmol)

-

Solvent: Anhydrous Toluene (0.2 M)

-

Quench/Base: Crushed ice, 20% aqueous NaOH or NH₄OH

Step-by-Step Methodology

-

System Preparation (Anhydrous Conditions):

-

Action: Flame-dry a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Causality: Ambient moisture rapidly hydrolyzes the imidoyl phosphate intermediate back to the starting amide, permanently halting the reaction.

-

-

Reagent Addition:

-

Action: Dissolve the amide in anhydrous toluene. Add POCl₃ dropwise at room temperature.

-

Validation: A slight exotherm and a color change (often pale yellow to orange) indicate the successful formation of the imidoyl intermediate.

-

-

Cyclodehydration (Reflux):

-

Action: Heat the reaction mixture to reflux (approx. 110 °C) for 2–4 hours.

-

Causality: High thermal energy is required to force the elimination of the phosphate leaving group, generating the critical nitrilium ion[3].

-

Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material spot will disappear, replaced by a highly polar baseline spot (the dihydroisoquinolinium salt).

-

-

Quenching and Neutralization:

-

Action: Cool the flask to 0 °C. Carefully pour the mixture into crushed ice. Slowly add 20% aqueous NaOH until the aqueous phase reaches pH > 9.

-

Causality: Ice water safely hydrolyzes excess POCl₃ into phosphoric and hydrochloric acids. Because the product is a basic amine, it exists as a water-soluble salt in acidic conditions. Adding base deprotonates the nitrogen, liberating the free 3,4-dihydroisoquinoline base for organic extraction[1][7].

-

Validation: The solution will transition from a clear acidic phase to a cloudy suspension as the free base precipitates or oils out.

-

-

Extraction and Purification:

-

Action: Extract the basic aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography or crystallization.

-

Troubleshooting and Side Reactions

Even under optimized conditions, the Bischler-Napieralski reaction can deviate. Understanding the mechanistic off-ramps is crucial for drug development professionals.

-

The Retro-Ritter Reaction (Styrene Formation):

-

Issue: Instead of cyclizing, the nitrilium ion undergoes elimination to form a styrene derivative and a nitrile[3][4].

-

Causality: If the resulting styrene forms a highly stable conjugated system, the activation energy for elimination drops below that of cyclization.

-

Solution: Use the corresponding nitrile as the reaction solvent to push the equilibrium backward, or switch to the utilizing oxalyl chloride and FeCl₃ to form an N-acyliminium intermediate, which cannot undergo nitrile elimination[3][5].

-

-

Incomplete Cyclization (Phenol-containing substrates):

-

Issue: Low yields and complex mixtures when free phenols are present on the substrate.

-

Causality: POCl₃ reacts directly with free hydroxyl groups to form phosphoryl halides, consuming the reagent and creating poly-phosphate side products[7].

-

Solution: Protect phenols as methyl or benzyl ethers prior to cyclization, or increase POCl₃ equivalents significantly[7].

-

References

-

Title: Bischler–Napieralski reaction Source: Wikipedia URL: [Link]

-

Title: Bischler-Napieralski Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application Source: Current Organic Chemistry (Bentham Science) URL: [Link]

-

Title: Synthesis of 3,4-dihydroisoquinolines Source: Organic Chemistry Portal URL: [Link]

- Title: US8232400B2 - Preparation of 3,4-dihydroisoquinolines in the synthesis of morphinans Source: Google Patents URL

Sources

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US8232400B2 - Preparation of 3,4-dihydroisoquinolines in the synthesis of morphinans - Google Patents [patents.google.com]

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 1-Methyl-3,4-dihydroisoquinoline

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 1-methyl-3,4-dihydroisoquinoline, a critical intermediate in pharmaceutical synthesis.[1] The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] We provide a comprehensive protocol covering instrumentation, chromatographic conditions, sample preparation, and a full validation summary, including forced degradation studies. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively.

Introduction and Scientific Principle

1-Methyl-3,4-dihydroisoquinoline (C₁₀H₁₁N, MW: 145.20 g/mol ) is a key building block in the synthesis of various pharmacologically active compounds, including enantiopure tetrahydroisoquinolines.[1][4] Its purity is paramount as impurities can carry over into subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of such compounds due to its high resolution and sensitivity.[5] This method employs a reversed-phase chromatographic approach, which is ideally suited for separating moderately hydrophobic molecules like 1-methyl-3,4-dihydroisoquinoline (calculated LogP ≈ 1.6-2.05).[4][6]

Causality of Method Choice:

-

Reversed-Phase (RP) Chromatography: The analyte's non-polar benzene ring and moderately polar dihydroisoquinoline moiety provide hydrophobic character, enabling strong retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase.[7][8]

-

pH Control: 1-Methyl-3,4-dihydroisoquinoline is a basic compound. Operating the mobile phase at a low pH (e.g., 2.5-3.0) ensures the consistent protonation of the basic nitrogen atom. This suppresses undesirable interactions with residual silanol groups on the silica-based column packing, resulting in symmetrical, sharp peaks and reproducible retention times.[9]

-

UV Detection: The conjugated aromatic system of the isoquinoline ring provides strong chromophores, allowing for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD).

Instrumentation, Materials, and Reagents

-

Instrumentation: HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or DAD detector.

-

Data Acquisition: Chromatography Data System (CDS) software.

-